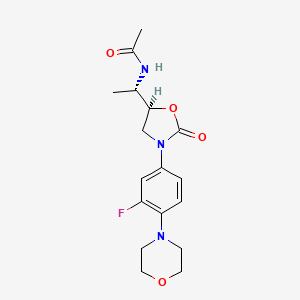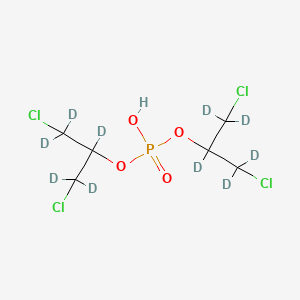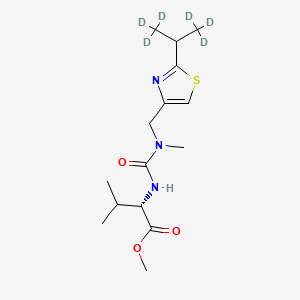
Antiparasitic agent-8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Antiparasitic agent-8 is a synthetic compound designed to combat parasitic infections. It is particularly effective against a range of protozoan and helminth parasites, making it a valuable tool in the treatment of neglected tropical diseases. The compound’s unique structure allows it to target specific biochemical pathways in parasites, leading to their immobilization and death.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Antiparasitic agent-8 involves multiple steps, starting with the preparation of the core structure. The initial step typically involves the formation of an imidazole ring, which is a common scaffold in many antiparasitic agents . This is followed by the introduction of various functional groups that enhance the compound’s antiparasitic activity. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These methods allow for the precise control of reaction parameters, ensuring consistent quality and efficiency. The use of automated systems and advanced monitoring techniques further enhances the production process, reducing the risk of contamination and ensuring compliance with regulatory standards .
Analyse Chemischer Reaktionen
Types of Reactions
Antiparasitic agent-8 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In this reaction, one functional group in the molecule is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substituting agents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction can produce more saturated compounds.
Wissenschaftliche Forschungsanwendungen
Antiparasitic agent-8 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of antiparasitic action and to develop new synthetic methodologies.
Biology: Researchers use it to investigate the biochemical pathways involved in parasitic infections and to identify potential targets for new therapies.
Medicine: The compound is tested in clinical trials to evaluate its efficacy and safety in treating parasitic diseases.
Wirkmechanismus
The mechanism of action of Antiparasitic agent-8 involves the inhibition of key enzymes and pathways essential for parasite survival. The compound targets the parasite’s energy production systems, leading to a depletion of ATP and subsequent cell death. It also disrupts the parasite’s cytoskeleton by binding to tubulin, preventing its polymerization and causing structural collapse .
Vergleich Mit ähnlichen Verbindungen
Antiparasitic agent-8 is unique in its ability to target multiple biochemical pathways simultaneously, making it more effective than many other antiparasitic agents. Similar compounds include:
Ivermectin: A broad-spectrum antiparasitic agent that targets glutamate-gated chloride channels in parasites.
Albendazole: An antiparasitic agent that binds to tubulin, inhibiting its polymerization and disrupting the parasite’s cytoskeleton.
Metronidazole: An antiparasitic and antibacterial agent that disrupts DNA synthesis in parasites.
In comparison, this compound offers a broader spectrum of activity and a higher potency, making it a valuable addition to the arsenal of antiparasitic agents.
Eigenschaften
Molekularformel |
C17H22FN3O4 |
|---|---|
Molekulargewicht |
351.4 g/mol |
IUPAC-Name |
N-[(1S)-1-[(5S)-3-(3-fluoro-4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]ethyl]acetamide |
InChI |
InChI=1S/C17H22FN3O4/c1-11(19-12(2)22)16-10-21(17(23)25-16)13-3-4-15(14(18)9-13)20-5-7-24-8-6-20/h3-4,9,11,16H,5-8,10H2,1-2H3,(H,19,22)/t11-,16-/m0/s1 |
InChI-Schlüssel |
JYHNPBCGLZTGJX-ZBEGNZNMSA-N |
Isomerische SMILES |
C[C@@H]([C@@H]1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
Kanonische SMILES |
CC(C1CN(C(=O)O1)C2=CC(=C(C=C2)N3CCOCC3)F)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-cyano-5-(cyclohexylmethyl)-6,6-dimethyl-4,7-dihydrothieno[3,2-c]pyridin-2-yl]-2-(4-sulfamoylphenyl)acetamide](/img/structure/B12413483.png)


![2-methylsulfanyl-N-[(2R,6S)-8-oxo-9,10-dioxa-1-borabicyclo[4.3.1]dec-4-en-2-yl]acetamide](/img/structure/B12413505.png)



ethanone](/img/structure/B12413527.png)

![1-(3,4-Dihydroxyphenyl)-2-[(phenylmethyl)amino]-ethanone-d5](/img/structure/B12413530.png)
![(2E)-2-[1-[1-(2-fluorophenyl)-2-oxo-2-(2,2,3,3-tetradeuteriocyclopropyl)ethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid](/img/structure/B12413532.png)
